molecular formula C15H24 B072527 Isolongifolene CAS No. 1135-66-6

Isolongifolene

Cat. No. B072527
CAS RN: 1135-66-6
M. Wt: 204.35 g/mol
InChI Key: CQUAYTJDLQBXCQ-NHYWBVRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isolongifolene is a tricyclic sesquiterpene that can be found in pine cone and Japanese cedar essential oils . It is also isolated from Murraya koenigii .


Synthesis Analysis

The synthesis of longifolene involves a key cyclization as the last step of skeletal construction . The structure of longifolene was established in 1953 and continues to attract attention as an unusual substrate for transformations .


Molecular Structure Analysis

The structure of isolongifolene has been elucidated by a combination of spectroscopic methods and incisive chemical degradations .


Chemical Reactions Analysis

Longifolene, a sesquiterpene mono-olefin, continues to attract attention as an unusual substrate for transformations which generate much exciting chemistry . It has such built-in stereo-electronic features that its chemical transformations often lead to totally unanticipated results .


Physical And Chemical Properties Analysis

Isolongifolene has a density of 1.0±0.1 g/cm3, a boiling point of 266.5±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .

Scientific Research Applications

Antioxidant and Free Radical Scavenging Activity

Specific Scientific Field

Biotechnology

Summary of the Application

Isolongifolene, a sesquiterpene present in Murraya koenigii leaves, has been studied for its in vitro antioxidant and free radical scavenging activity . This is important because many diseases are associated with oxidative stress caused by free radicals .

Methods of Application or Experimental Procedures

The antioxidant activity of Isolongifolene was evaluated in a series of in vitro assays involving free radicals, and EC 50 values were determined .

Results or Outcomes

Isolongifolene showed EC 50 with minimum concentration and was more effective in scavenging activities . It is suggested that Isolongifolene can be recommended as a potent antioxidant to patients suffering from various oxidative degenerative diseases like cancer .

Sesquiterpene Cyclizations

Specific Scientific Field

Organic Chemistry

Summary of the Application

Isolongifolene has been used in the study of sesquiterpene cyclizations inside an enzyme-mimicking supramolecular catalyst . This strategy allowed the formation of the tricyclic sesquiterpene isolongifolene in only four steps .

Methods of Application or Experimental Procedures

The mechanism of the catalyzed cyclization reaction was elucidated using 13C-labelling studies and density functional theory calculations .

Results or Outcomes

The study provided examples of sesquiterpene cyclizations inside an enzyme-mimicking supramolecular catalyst . This strategy allowed the formation of the tricyclic sesquiterpene isolongifolene in only four steps .

Repellent of Ticks and Mosquitoes

Specific Scientific Field

Entomology

Summary of the Application

Isolongifolene, a naturally occurring sesquiterpene, has been discovered to effectively repel blood-feeding arthropods that are important disease vectors .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The study concluded that isolongifolene effectively repels blood-feeding arthropods .

Fragrance in Cosmetics

Specific Scientific Field

Cosmetology

Summary of the Application

Isolongifolene and its derivatives have been widely used as fragrances in cosmetics, perfumes, space sprays, detergents, deodorants, fabrics, fibers, and paper products .

Results or Outcomes

Isolongifolene is a natural product that was found in Humiria balsamifera St. (Aubl.) Hill (Humiriaceae), a plant commonly found in South America . Its derivatives have a characteristic woody smell .

Insect Repellent

Summary of the Application

Isolongifolene has been discovered to effectively repel blood-feeding arthropods that are important disease vectors . It deters the biting of mosquitoes, Aedes aegypti (L.) and Anopheles stephensi Liston, more effectively than the widely used synthetic chemical repellent, N,N-diethyl-3-methyl benzamide (DEET), in laboratory bioassays .

Results or Outcomes

The compound also repelled blacklegged ticks, Ixodes scapularis Say, and lone star ticks, Amblyomma americanum (L.), as effectively as DEET . Isolongifolene is easily synthesized from inexpensive turpentine oil feedstock .

Terpene Syntheses

Summary of the Application

Isolongifolene has been used in the study of terpene syntheses . The applicability of the concept was proven by the four-step synthesis of the natural product isolongifolene .

Results or Outcomes

This strategy allowed the formation of the tricyclic sesquiterpene isolongifolene in only four steps .

Safety And Hazards

Isolongifolene is a flammable liquid and vapour . It is advised to avoid breathing vapours, mist, or gas, and to use personal protective equipment .

Future Directions

The market for Isolongifolene is expected to grow in the future, with applications in food flavoring, fragrances in personal care, and as a natural insecticide and pesticide .

properties

IUPAC Name

(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUAYTJDLQBXCQ-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=C2C13CCC(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044518
Record name (-)-Isolongifolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Isolongifolene

CAS RN

1135-66-6, 17015-38-2
Record name (-)-Isolongifolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isolongifolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isolongifolene, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017015382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-Isolongifolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOLONGIFOLENE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0LN4V7EY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOLONGIFOLENE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6N25M90H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Over a period of 30 minutes 240 g (0.79 mol ) of Longifolene (1) (80% ex Indian oil of turpentine [a]D=+39.4°) were dropped into a heated solution (60 ° C.) of 90 g toluene and 10 g (0.07 tool ) BF3 -etherate. This was stirred at 100 ° C. for 3 hours, than cooled down to room temperature and neutralized. After drying above Na2SO4 the solvent was distilled at reduced pressure. A raw product of 198 g (of 70.2% according to GLC) remained.
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isolongifolene
Reactant of Route 2
Isolongifolene
Reactant of Route 3
Isolongifolene
Reactant of Route 4
Isolongifolene
Reactant of Route 5
Isolongifolene
Reactant of Route 6
Isolongifolene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.